molecular formula C8H7ClN2 B13608735 5-(Chloromethyl)-1H-benzo[d]imidazole

5-(Chloromethyl)-1H-benzo[d]imidazole

Cat. No.: B13608735
M. Wt: 166.61 g/mol
InChI Key: FXVKZSXKOBLQOD-UHFFFAOYSA-N
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Description

5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE is an aromatic compound that contains a benzene ring fused with a diazole ring The presence of a chloromethyl group attached to the benzene ring makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the chloromethylation of 1H-1,3-benzodiazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the benzylic position of the benzodiazole ring.

Industrial Production Methods

Industrial production of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide have been explored to improve the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methylbenzodiazole derivatives.

Scientific Research Applications

5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE involves its reactivity at the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains a chloromethyl group on a benzodiazole ring.

    5-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxymethyl group instead of a chloromethyl group.

    5-(METHYLMETHYL)-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds, allowing for a broader range of applications in synthesis and research .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-(chloromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H7ClN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)

InChI Key

FXVKZSXKOBLQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)NC=N2

Origin of Product

United States

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